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An In-depth Analysis of the Initial Human Safety, Tolerability, and Pharmacokinetic Profile of a

Pioneering HIV-1 Integrase Inhibitor

This technical guide provides a comprehensive overview of the Phase I clinical trial results for

S-1360, an investigational HIV-1 integrase inhibitor. Developed through a joint venture between

Shionogi and GlaxoSmithKline, S-1360 was among the first in its class to enter clinical trials.

Although its development was discontinued in 2003, the data from its initial human studies offer

valuable insights for researchers, scientists, and drug development professionals in the field of

antiretroviral therapy.

Introduction
S-1360 is an HIV integrase inhibitor, a class of antiretroviral drugs that targets the integrase

enzyme, essential for the replication of HIV by inserting the viral DNA into the host cell's

genome.[1] At the time of its development, S-1360 represented a novel mechanism of action

against HIV. In preclinical studies, S-1360 demonstrated potent anti-HIV activity with an EC50

of 63 ng/mL.[2] Following these promising in vitro results, a Phase I clinical trial was initiated to

evaluate the safety, tolerability, and pharmacokinetics of S-1360 in healthy human volunteers.

Phase II trials were ongoing as of October 2002.[1]

Phase I Clinical Trial Results
Study Design and Methodology
The Phase I study was a randomized, double-blind, placebo-controlled, parallel-group,

escalating multiple-dose trial conducted in healthy volunteers under fed conditions.[2] A total of
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24 subjects were enrolled, with 18 receiving S-1360 and 6 receiving a placebo.[2] The study

evaluated three escalating dose levels of S-1360 administered orally every 12 hours (q12h).

The dosing schedule was as follows:

Day 1 and Day 14: Single dose administration.

Day 2: No dose administered.

Day 3 to Day 13: Twice-daily (q12h) dosing.

Pharmacokinetic profiles were assessed on Day 1 and Day 14, with single pre-dose samples

taken on Days 12 and 13. Clinical laboratory evaluations were conducted at pre-dose, and on

Days 5, 9, and 16, as well as at a follow-up visit. Electrocardiograms (ECGs) were performed at

baseline, on Days 1, 9, and 14 (pre-dose and 2 hours post-morning dose), and at follow-up.

Pharmacokinetic Profile
S-1360 was readily absorbed following oral administration. On Day 14, after multiple doses, the

concentration-time profiles showed a biexponential decline after reaching the maximum

concentration (Cmax). Repeat dosing every 12 hours did not lead to significant accumulation of

the drug. In vivo, S-1360 was highly bound to plasma proteins.

Table 1: Summary of Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)

Parameter 500 mg q12h 1000 mg q12h 2000 mg q12h

Mean Cmax (µg/mL) - 4.75 - 15.6 -

Median tmax (hours) - 2.25 - 3 -

Mean Terminal

Elimination t½ (hours)
- 7.7 - 16 -

Plasma Protein

Binding (%)
- 98.23 - 99.98 -

Note: The available data provides a range for Cmax and t½ across the dose groups but does

not specify the values for each cohort.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.abstract-archive.org/Abstract/Share/34048
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Tolerability
S-1360 was generally well-tolerated in healthy volunteers. There were no serious adverse

events reported during the study. Mild to moderate treatment-emergent adverse events were

experienced by 56% (10 out of 18) of subjects who received S-1360 and 50% (3 out of 6) of

subjects who received the placebo. The most frequently reported adverse event was

headache.

Table 2: Incidence of Treatment-Emergent Adverse Events

S-1360 (n=18) Placebo (n=6)

Subjects with at least one

Adverse Event (%)
10 (56%) 3 (50%)

Most Frequent Adverse Event Headache Not Specified

Experimental Protocols
Detailed experimental protocols for the bioanalytical methods used to determine S-1360

plasma concentrations and for the specific safety laboratory assays are not publicly available.

Standard clinical trial methodologies for Phase I studies would have been followed, including:

Pharmacokinetic Sampling: Collection of whole blood samples at predefined time points

before and after drug administration. Plasma would be separated by centrifugation and

stored frozen until analysis.

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) method would typically be used to quantify the concentration

of S-1360 in plasma samples.

Safety Monitoring: Standard clinical laboratory tests would include hematology, clinical

chemistry, and urinalysis. Vital signs and ECGs would be monitored at regular intervals.
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The following diagram illustrates the mechanism of action of HIV-1 integrase and the inhibitory

effect of S-1360.
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Mechanism of Action of S-1360.

Experimental Workflow
The workflow of the S-1360 Phase I clinical trial is depicted in the following diagram.
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S-1360 Phase I Clinical Trial Workflow.
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Conclusion
The Phase I clinical trial of S-1360 demonstrated that the drug was well-tolerated in healthy

volunteers and exhibited an acceptable pharmacokinetic profile. These initial findings

supported the progression of S-1360 into further clinical studies in HIV-positive individuals.

Although the development of S-1360 was ultimately halted, the early clinical data for this

pioneering HIV-1 integrase inhibitor contributed to the foundational knowledge for this important

class of antiretroviral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. S-1360 Shionogi-GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]

2. abstract-archive.org [abstract-archive.org]

To cite this document: BenchChem. [S-1360 Phase I Clinical Trial: A Technical Review].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680365#s-1360-phase-i-clinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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